molecular formula C20H17N5O4 B2563593 N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326919-93-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2563593
CAS RN: 1326919-93-0
M. Wt: 391.387
InChI Key: NIVUVKIEAQQKNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain several aromatic rings (oxazole, oxadiazole, and phenyl groups) and polar functional groups (amide and sulfonyl groups). This would likely result in a complex three-dimensional structure .

Scientific Research Applications

Synthesis Techniques and Biological Properties

The synthesis of heterocyclic acetamides involves starting from commercially available carboxylic acids and amidoximes to form corresponding chloro-oxadiazolylpyridines. This process includes steps such as hydrazinolysis, ester formation, and hydrolysis into acetic acid, leading to the production of compounds with interesting biological properties (Karpina et al., 2019). The structural versatility of these compounds is further demonstrated by the synthesis of novel 1,3,4-oxadiazole derivatives containing the benzimidazole moiety, highlighting the wide range of possible modifications and their impacts on molecular properties (Li Ying-jun, 2012).

Pharmacological Applications

These synthesized heterocyclic compounds are evaluated for a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, thiazolidin-4-one derivatives have shown potential as antimicrobial agents, indicating the broad spectrum of biological activities these molecules can exhibit (Baviskar et al., 2013). Additionally, compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their anticancer activity, highlighting the therapeutic potential of such heterocyclic compounds (Evren et al., 2019).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12-4-3-5-14(8-12)19-22-20(29-24-19)15-6-7-18(27)25(10-15)11-17(26)21-16-9-13(2)28-23-16/h3-10H,11H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVUVKIEAQQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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